4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine
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Overview
Description
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a molecular formula of C6H13N3 and a molecular weight of 127.19 g/mol . Triazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with butan-2-amine under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst like copper sulfate pentahydrate. The reaction is carried out at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its triazole moiety, which is known for its therapeutic properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. These interactions can inhibit or activate specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazole: A simpler triazole compound with similar biological activities.
1-Phenyl-1H-1,2,4-triazole: Another triazole derivative with different substituents, leading to varied properties.
1-Methyl-1H-1,2,4-triazole: A methyl-substituted triazole with distinct chemical behavior.
Uniqueness
4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the triazole ring with a butan-2-amine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H16N4 |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(2-ethyl-1,2,4-triazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-3-12-8(10-6-11-12)5-4-7(2)9/h6-7H,3-5,9H2,1-2H3 |
InChI Key |
UBAVWHQUTFJRCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCC(C)N |
Origin of Product |
United States |
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